molecular formula C14H15N3O B7356351 4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one

4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one

Cat. No. B7356351
M. Wt: 241.29 g/mol
InChI Key: YINUZAQPEZUWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one, also known as CPI-613, is a novel anticancer drug that has been gaining attention in the scientific community due to its potential in treating various types of cancer. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which plays a crucial role in the energy metabolism of cancer cells.

Mechanism of Action

4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one targets the mitochondrial TCA cycle, which is a key metabolic pathway in cancer cells that provides energy for cell growth and proliferation. This compound inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which leads to a disruption in the energy metabolism of cancer cells. This disruption ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In preclinical studies, this compound has been shown to induce oxidative stress, disrupt mitochondrial function, and inhibit DNA synthesis in cancer cells. These effects ultimately lead to the induction of apoptosis in cancer cells. In clinical trials, this compound has been shown to improve overall survival and reduce tumor burden in patients with pancreatic cancer and acute myeloid leukemia.

Advantages and Limitations for Lab Experiments

One advantage of using 4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one in lab experiments is its specificity for cancer cells. This compound targets the mitochondrial TCA cycle, which is upregulated in cancer cells but not in normal cells. This specificity makes this compound a promising drug for cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce oxidative stress and disrupt mitochondrial function, which could lead to toxicity in normal cells.

Future Directions

There are several future directions for the research and development of 4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one. One direction is to investigate the potential of this compound in combination with other anticancer drugs. This compound has been shown to sensitize cancer cells to chemotherapy, and combining it with other drugs could lead to improved outcomes in cancer treatment. Another direction is to investigate the potential of this compound in treating other types of cancer. While this compound has shown promising results in treating pancreatic cancer and acute myeloid leukemia, more research is needed to determine its effectiveness in other types of cancer. Finally, further studies are needed to investigate the potential toxicity of this compound in normal cells, as well as its long-term effects on cancer patients.
Conclusion:
In conclusion, this compound is a novel anticancer drug that targets the mitochondrial TCA cycle, leading to the induction of apoptosis in cancer cells. Its specificity for cancer cells and promising results in preclinical and clinical trials make it a promising drug for cancer treatment. However, more research is needed to determine its effectiveness in other types of cancer and its potential toxicity in normal cells.

Synthesis Methods

The synthesis of 4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one involves a multi-step process that starts with the reaction of cyclopentanone with ethyl acetoacetate to form cyclopentanone ethyl acetoacetate. This compound is then reacted with 2-chloropyridine to form 4-cyclopentyl-2-pyridin-4-yl-3-butyn-2-one. Finally, the last step involves the cyclization of 4-cyclopentyl-2-pyridin-4-yl-3-butyn-2-one with guanidine to form this compound.

Scientific Research Applications

4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one has been extensively studied in preclinical and clinical trials for its potential in treating various types of cancer, including pancreatic cancer, acute myeloid leukemia, and solid tumors. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In clinical trials, this compound has shown promising results in improving overall survival and reducing tumor burden in patients with pancreatic cancer and acute myeloid leukemia.

properties

IUPAC Name

4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-13-9-12(10-3-1-2-4-10)16-14(17-13)11-5-7-15-8-6-11/h5-10H,1-4H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINUZAQPEZUWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)NC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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